molecular formula C13H17NO4S B2677566 3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid CAS No. 415712-97-9

3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid

Katalognummer: B2677566
CAS-Nummer: 415712-97-9
Molekulargewicht: 283.34
InChI-Schlüssel: PFADICZLFNMCQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid is a chemical compound with the molecular formula C13H17NO4S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzoic acid moiety linked to a sulfonyl group, which is further connected to a 4-methylpiperidine ring.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Wissenschaftliche Forschungsanwendungen

3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzoic acid moiety with a sulfonyl group and a 4-methylpiperidine ring makes it a versatile compound for various applications .

Biologische Aktivität

3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will detail its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoic acid moiety linked through a sulfonyl group to a 4-methylpiperidine ring. The molecular formula is C12_{12}H15_{15}N1_{1}O3_{3}S, with a molecular weight of approximately 283.34 Da. Its unique structure contributes to its interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to the inhibition of their activity.
  • Receptor Modulation : The piperidine ring may interact with receptor sites, thereby modulating their activity and resulting in various biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Study 1: TRPV2 Modulation

A recent study explored the effects of related compounds on TRPV2 channels. It was found that 4-(piperidine-1-sulfonyl)-benzoic acid had better efficacy compared to probenecid, indicating its potential as a therapeutic agent in managing vascular conditions . This suggests that similar compounds may also exhibit beneficial effects in cardiovascular health.

Study 2: Enzyme Interaction

Research into the enzyme interaction profiles of sulfonamide derivatives has highlighted the importance of the sulfonyl group in modulating enzyme activity. For instance, compounds with similar structures have shown significant inhibition against various enzymes involved in metabolic pathways.

Comparative Analysis

To provide further insight into the biological activity of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructureUnique FeaturesBiological Activity
4-Bromo-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acidStructureContains a bromine atom which may enhance activityPotentially increased antibacterial properties
3-(Pyridin-4-sulfonyl)benzoic acidStructureLacks the piperidine ring but retains sulfonamide functionalityUsed in different therapeutic contexts
2-(Methylsulfonyl)benzoic acidStructureFeatures a methylsulfonyl group affecting solubilityDifferent reactivity profile

Eigenschaften

IUPAC Name

3-(4-methylpiperidin-1-yl)sulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-10-5-7-14(8-6-10)19(17,18)12-4-2-3-11(9-12)13(15)16/h2-4,9-10H,5-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFADICZLFNMCQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-methylpiperidine (180 mg, 1.813 mmol) was added to the 3-(chlorosulfonyl)benzoic acid (200 mg, 0.906 mmol) in presence of Potassiumcarbonate (251 mg, 1.813 mmol) in THF (Volume: 5 ml) at room temperature and the reaction mixture was stirred for 12 h at room temperature. Reaction was monitored by TLC. After completion of the reaction, the solvent was removed by vacuum and then compound was purified by column chromatography (3% CH3OH/CH2Cl2) afforded the title compound as a solid. 1H NMR (CD3OD, 400 MHz): δ 8.32 (m, 1H), 8.27 (m, 1H), 7.96 (m, 1H), 7.72 (t, 1H, J=8.0 Hz), 3.72 (m, 2H), 2.27 (m, 2H), 1.68 (m, 2H), 1.29 (m, 1H), 1.21 (m, 2H), 0.88 (d, 3H, J=6.4 Hz). ESI-MS: 284.1 [M+H]+
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
251 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.